molecular formula C₁₈H₁₀D₄BrNO₅S₂ B1155511 UMI-77-d4

UMI-77-d4

Cat. No.: B1155511
M. Wt: 472.37
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated Chemical Probes in Biomedical Sciences

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), have become valuable tools in various fields of biomedical sciences, including drug development, diagnostics, and the elucidation of biological processes. anr.frmusechem.comacs.orgresearchgate.net Deuterium is a stable, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron, in contrast to protium (B1232500) (¹H), which has only a proton. musechem.comnih.gov This seemingly minor structural alteration can lead to significant changes in the molecule's properties, particularly its metabolic fate and pharmacokinetic profile, due to the kinetic isotope effect, where C-D bonds are generally more resistant to enzymatic cleavage than C-H bonds. acs.orgtandfonline.cominformaticsjournals.co.in

Deuterated probes are utilized for various purposes, such as tracking compound distribution within the body, tracing the binding process between a drug and its target, and understanding the biological and chemical processes a compound undergoes. musechem.com They are also employed in advanced techniques like deuterium metabolic imaging (DMI) for investigating metabolic processes in cells and in vivo. anr.fr In structural biology, deuteration is crucial for techniques like small-angle neutron scattering (SANS), allowing researchers to highlight specific regions of a complex system or render others invisible by varying the level of deuteration. researchgate.net

Overview of the Parent Compound UMI-77: Discovery and Initial Research Trajectories

UMI-77 is a small molecule that gained prominence in chemical biology research as a selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein. medchemexpress.commedchemexpress.comprobechem.comtargetmol.comdcchemicals.com Its discovery was facilitated through high-throughput screening using a fluorescence polarization (FP)-based binding assay. targetmol.comdovepress.com Initial research on UMI-77 primarily focused on its ability to induce apoptosis, particularly in cancer cells where MCL-1 is often overexpressed, contributing to resistance to conventional therapies. probechem.comdovepress.comcaymanchem.comroyalsocietypublishing.orgexplorationpub.com

UMI-77 as a Selective MCL-1 Inhibitor: Early Mechanistic Insights

UMI-77 functions by binding to the BH3 binding groove of MCL-1. medchemexpress.comprobechem.comtargetmol.com This interaction disrupts the heterodimerization of MCL-1 with pro-apoptotic proteins like BAX and BAK, thereby antagonizing MCL-1's anti-apoptotic function. probechem.comdovepress.comcaymanchem.comresearchgate.net Early studies demonstrated that UMI-77 exhibits high binding affinity for MCL-1, with a reported Kᵢ value of 490 nM. medchemexpress.commedchemexpress.comprobechem.comtargetmol.comdcchemicals.comcenmed.com Importantly, it shows selectivity over other anti-apoptotic members of the BCL-2 family, such as BCL-2, BCL-xL, BCL-W, and A1/BFL-1, with significantly higher Kᵢ values for these proteins. probechem.comtargetmol.comdovepress.comcaymanchem.com

Research using pancreatic cancer cell lines showed that UMI-77 inhibits cell growth and induces apoptosis. probechem.comtargetmol.comdcchemicals.comdovepress.comcaymanchem.comcenmed.comselleckchem.com The potency of UMI-77 in inhibiting cell growth varied across different pancreatic cancer cell lines, correlating with the expression levels of MCL-1 and BAK. targetmol.comdcchemicals.comcenmed.com Studies in xenograft mouse models using pancreatic cancer cell lines also demonstrated that UMI-77 exhibits antitumor activity. probechem.comdcchemicals.comdovepress.comcaymanchem.comcenmed.comselleckchem.com

Table 1: UMI-77 Binding Affinity to BCL-2 Family Proteins

Protein TargetKᵢ (µM)
MCL-10.49
A1/BFL-15.3
BCL-223.8
BCL-xL33.0
BCL-W8.2

Data compiled from cited sources. probechem.comtargetmol.comdcchemicals.comdovepress.comcaymanchem.comcenmed.com

Table 2: UMI-77 Inhibition of Pancreatic Cancer Cell Growth (IC₅₀ values)

Cell LineIC₅₀ (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

Data compiled from cited sources. targetmol.comdcchemicals.comcenmed.comselleckchem.com

Expansion of UMI-77 Research Beyond Apoptosis Induction

While initially characterized for its role in inducing apoptosis through MCL-1 inhibition, subsequent research has explored other potential functions and applications of UMI-77. Studies have indicated that MCL-1 is involved in cellular processes beyond apoptosis, including autophagy and mitophagy. explorationpub.comresearchgate.nettandfonline.com

Notably, research has suggested that UMI-77 can induce mitophagy, a process involving the selective degradation of damaged mitochondria. researchgate.nettandfonline.com One study proposed that UMI-77 can bind to MCL-1 and enhance its function as a mitophagy receptor protein, promoting its interaction with LC3A to induce mitophagy, independent of mitochondrial damage and apoptosis at certain concentrations. researchgate.nettandfonline.com This finding suggests a potential therapeutic avenue for UMI-77 in diseases associated with mitochondrial dysfunction, such as Alzheimer's disease, where UMI-77 showed effectiveness in improving cognitive decline in a mouse model. tandfonline.com

Furthermore, UMI-77 has served as a basis for developing chemical biology tools, such as fluorescent probes, to detect and image MCL-1 protein in living cancer cells. nih.gov A UMI-77-based fluorescent probe, DNSH, was synthesized and shown to bind specifically to the hydrophobic pockets of MCL-1 with high affinity, enabling the imaging of mitochondrial MCL-1 protein in human prostate cancer cells. nih.gov

Rationale for Deuteration in Chemical Compound Design: UMI-77-d4 as a Research Tool

The rationale for incorporating deuterium into chemical compounds like UMI-77 stems primarily from the potential to alter their pharmacokinetic and metabolic profiles. musechem.comacs.orgnih.govtandfonline.cominformaticsjournals.co.inmedchemexpress.comresearchgate.net Replacing hydrogen with deuterium can increase the stability of C-D bonds compared to C-H bonds, which can slow down enzymatic metabolism, particularly oxidative processes catalyzed by enzymes like CYP450. tandfonline.com This can lead to improved biological half-life and prolonged action of the compound. informaticsjournals.co.in

Deuteration can also be used to reduce the formation of potentially toxic metabolites or alter metabolic pathways. musechem.comtandfonline.comresearchgate.net In the context of research tools, deuterated analogs serve as valuable internal standards for quantitative analysis using mass spectrometry, allowing for accurate measurement of the non-deuterated compound and its metabolites in biological samples. musechem.comnih.govmedchemexpress.com UMI-77-d4 is the deuterium-labeled analog of UMI-77. medchemexpress.comusbio.net Its synthesis involves the incorporation of four deuterium atoms into the UMI-77 structure, resulting in a molecular formula of C₁₈H₁₀D₄BrNO₅S₂ and a molecular weight of 472.37. usbio.net This isotopic labeling makes UMI-77-d4 suitable for use in studies requiring mass spectrometry for detection and quantification, such as pharmacokinetic studies or experiments investigating the metabolic fate of UMI-77. musechem.comnih.govmedchemexpress.com

Scope and Objectives of Academic Inquiry into UMI-77-d4

Academic inquiry into UMI-77-d4 is primarily focused on leveraging its properties as a deuterated analog of UMI-77. The main objectives include:

Utilizing UMI-77-d4 as an internal standard in mass spectrometry-based assays to accurately quantify UMI-77 and its metabolites in various biological matrices. musechem.comnih.govmedchemexpress.com

Investigating the pharmacokinetic behavior of UMI-77 by administering UMI-77 and using UMI-77-d4 for quantitative analysis, allowing for precise determination of absorption, distribution, metabolism, and excretion profiles. musechem.comnih.govmedchemexpress.com

Studying the metabolic pathways of UMI-77 by tracking the fate of the deuterated label in UMI-77-d4 and its metabolites using mass spectrometry. musechem.com

Employing UMI-77-d4 in chemical biology experiments where isotopic labeling is required for techniques such as quantitative proteomics or advanced imaging methods if applicable. anr.frmusechem.comresearchgate.neteuropa.eu

The use of UMI-77-d4 as a research tool contributes to a deeper understanding of the pharmacological and biological activities of its parent compound, UMI-77, and aids in the development and validation of analytical methods for its study.

Properties

Molecular Formula

C₁₈H₁₀D₄BrNO₅S₂

Molecular Weight

472.37

Synonyms

[[4-[[(4-Bromophenyl)sulfonyl]amino]-1-hydroxy-2-naphthalenyl]thio]scetic Acid-d4; _x000B_2-((4-(4-Bromophenylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic Acid-d4

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Umi 77 D4

Deuterium (B1214612) Incorporation Techniques and Efficacy Assessment for UMI-77-d4

Deuterium incorporation into organic molecules can be achieved through various synthetic routes, broadly categorized into synthesis from deuterated precursors and hydrogen-deuterium exchange approaches. The efficacy of these techniques for UMI-77-d4 would be assessed by the level and location of deuterium incorporation.

Synthesis from Deuterated Precursors

This method involves synthesizing the target molecule, UMI-77-d4, using starting materials that already contain deuterium atoms at specific positions. This approach allows for precise control over the location of deuterium labeling in the final product. While specific details for UMI-77-d4 synthesis from deuterated precursors were not extensively detailed in the search results, the general principle involves utilizing commercially available or specially synthesized deuterated building blocks and assembling them through a series of chemical reactions to form the UMI-77 structure with deuterium at desired sites. The synthesis of deuterated compounds from precursors is a known strategy in organic chemistry. nih.gov

Hydrogen-Deuterium Exchange Approaches

Hydrogen-deuterium exchange (H-D exchange) is another common method for introducing deuterium into molecules. This technique involves exposing the non-deuterated compound (UMI-77 in this case) to a deuterium source, typically heavy water (D₂O), under specific reaction conditions that facilitate the exchange of hydrogen atoms with deuterium atoms. wikipedia.organsto.gov.autn-sanso.co.jpmdpi.com The exchange can be catalyzed by acids, bases, or metals, and may require elevated temperatures and pressures depending on the lability of the hydrogen atoms to be exchanged. wikipedia.organsto.gov.autn-sanso.co.jp

Research indicates that H-D exchange reactions can be facilitated by catalytic systems, such as Pd/C in the presence of aluminum and D₂O, which can lead to selective deuterium incorporation. mdpi.com Flow synthesis methods utilizing microwave irradiation have also been explored to improve the efficiency and scalability of H-D exchange reactions for aromatic compounds. tn-sanso.co.jp The efficacy of H-D exchange for UMI-77 would depend on the specific conditions used and the structure of UMI-77, which contains various types of hydrogen atoms with different susceptibilities to exchange. caymanchem.comnih.govuni.lu

Isotopic Purity and Chemical Characterization for Research Applications

Mass spectrometry (MS), particularly high-resolution techniques like accurate mass LC/MS, is a primary tool for determining the isotopic purity and confirming the molecular formula of labeled compounds like UMI-77-d4. almacgroup.comresearchgate.net These techniques can distinguish between molecules with different isotopic compositions and quantify the level of deuterium incorporation. almacgroup.comresearchgate.net NMR spectroscopy, specifically ¹H and ²H NMR, is also invaluable for confirming the location and extent of deuterium labeling. ansto.gov.au

The molecular formula of UMI-77-d4 is C₁₈H₁₀D₄BrNO₅S₂, with a molecular weight of 472.37. usbio.netmedchemexpress.com This indicates that four hydrogen atoms in the UMI-77 structure (C₁₈H₁₄BrNO₅S₂, molecular weight 468.34) have been replaced by four deuterium atoms. usbio.netmedchemexpress.comcaymanchem.comnih.govuni.luselleckchem.com The specific positions of deuterium labeling are crucial for its use as an internal standard in quantitative analysis, such as in pharmacokinetic studies using mass spectrometry. medchemexpress.com

Scalability Considerations for Research-Grade Production of Labeled Analogs

Producing research-grade labeled analogs like UMI-77-d4 in sufficient quantities requires scalable synthetic methodologies. While the initial synthesis might be performed on a small scale, the need for these compounds in various research applications, including biological assays and analytical method development, necessitates efficient scale-up.

Scalability considerations involve optimizing reaction conditions, yields, and purification procedures to produce larger batches of UMI-77-d4 without compromising isotopic purity or chemical quality. tn-sanso.co.jp Techniques like flow synthesis, which offer advantages in terms of efficiency and throughput compared to traditional batch methods, can be beneficial for scaling up the production of deuterated compounds. tn-sanso.co.jp Access to larger scale synthesis equipment, such as hydrothermal Parr reactors for H-D exchange, is also important for increasing production capacity. ansto.gov.au

The cost and availability of deuterated starting materials or deuterium sources (like D₂O) can also influence the scalability of the synthesis. Developing cost-effective and efficient methods for deuterium incorporation is essential for the broader availability of labeled compounds for research.

Molecular and Cellular Mechanisms of Action of Umi 77 D4 Inferred from Umi 77 and Deuteration Principles

Ligand-Target Interaction Dynamics: Specificity and Binding Affinities

UMI-77 functions by binding to the BH3-binding groove of MCL-1 aacrjournals.orgmedchemexpress.comsigmaaldrich.comnih.govapexbt.com. This interaction is critical for MCL-1's anti-apoptotic function, as it sequesters pro-apoptotic proteins like BAX and BAK aacrjournals.orgdovepress.comnih.govscitechnol.com. By binding to this groove, UMI-77 disrupts the interaction between MCL-1 and these pro-apoptotic proteins, thereby promoting apoptosis aacrjournals.orgdovepress.comnih.govubpbio.comubpbio.com.

Studies on UMI-77 have demonstrated its selective binding affinity for MCL-1 over other anti-apoptotic BCL-2 family members such as BCL-2, BCL-xL, BCL-w, and A1/BFL-1 aacrjournals.orgdovepress.commedchemexpress.comsigmaaldrich.comapexbt.com. This selectivity is crucial for minimizing off-target effects. The binding affinity of UMI-77 to MCL-1 has been quantitatively assessed using various biochemical and biophysical techniques aacrjournals.org.

While specific binding data for UMI-77-d4 is limited in the provided context, the general understanding of deuteration suggests that the primary binding interaction with MCL-1 is likely preserved researchgate.net. Deuterium (B1214612) substitution can influence hydrogen bond strength, which might theoretically lead to minor alterations in binding affinity researchgate.netplos.orgacs.org. However, the core mechanism of binding to the BH3 groove is expected to remain consistent with that of UMI-77.

Quantitative Binding Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

Quantitative binding assays have been instrumental in characterizing the interaction between UMI-77 and MCL-1. Fluorescence Polarization (FP)-based binding assays have been widely used to measure the affinity of UMI-77 for MCL-1 by assessing its ability to displace fluorescently labeled BH3 peptides that bind to MCL-1 aacrjournals.orgdovepress.commedchemexpress.comsigmaaldrich.comapexbt.comselleckchem.com.

Studies using FP assays have reported a binding affinity (Ki) of UMI-77 for MCL-1 in the nanomolar range aacrjournals.orgmedchemexpress.comsigmaaldrich.comnih.govapexbt.com. For instance, a Ki of 490 nM has been reported aacrjournals.orgmedchemexpress.comsigmaaldrich.comnih.govapexbt.com. These assays have also confirmed the selectivity of UMI-77, showing significantly lower binding affinities for other BCL-2 family proteins aacrjournals.orgdovepress.comsigmaaldrich.comapexbt.com.

Surface Plasmon Resonance (SPR) has also been employed to study the binding of UMI-77 to MCL-1 and its ability to disrupt MCL-1/BAX protein-protein interactions aacrjournals.org. SPR experiments have confirmed direct binding and provided insights into the kinetics of the interaction aacrjournals.org. For example, SPR was used to show that UMI-77 could block the binding of MCL-1 to immobilized BAX protein aacrjournals.org.

While direct FP or SPR data for UMI-77-d4 binding to MCL-1 are not explicitly detailed in the provided information, these techniques would be the standard methods to quantitatively assess its binding characteristics and compare them to UMI-77. Based on the principles of deuteration, significant deviations in binding affinity are not typically anticipated unless the deuterated positions are directly involved in critical binding interactions researchgate.netplos.org.

Here is a table summarizing some reported binding affinities of UMI-77:

Protein TargetAssay TypeBinding Affinity (Ki or IC50)Reference
MCL-1FP490 nM (Ki) aacrjournals.orgmedchemexpress.comsigmaaldrich.comnih.govapexbt.com
MCL-1SPR0.31 μM (IC50) aacrjournals.orgmedchemexpress.com
A1/BFL-1FP5.33 μM (Ki) aacrjournals.orgdovepress.comsigmaaldrich.comapexbt.com
BCL-wFP8.19 μM (Ki) aacrjournals.orgdovepress.comsigmaaldrich.comapexbt.com
BCL-2FP23.83 μM (Ki) aacrjournals.orgdovepress.comsigmaaldrich.comapexbt.com
BCL-xLFP32.99 μM (Ki) aacrjournals.orgdovepress.comsigmaaldrich.comapexbt.com
MCL-1/BAX interactionSPR1.43 μM (IC50) aacrjournals.orgsigmaaldrich.com
Ku70/80FP2.3 μM (IC50) nih.govgenscript.com

Enzyme Kinetic Studies and Inhibition Profiles

While UMI-77 is primarily characterized as a protein-protein interaction inhibitor targeting MCL-1, some studies also indicate its interaction with other proteins, including those involved in DNA repair. For instance, UMI-77 has been identified as an inhibitor of the Ku70/80 protein complex, which is involved in the non-homologous end joining (NHEJ) DNA repair pathway nih.govgenscript.compatsnap.com. It also showed inhibition against MUS81-EME1, a key player in homologous recombination (HR) nih.govgenscript.compatsnap.compatsnap.com.

Enzyme kinetic studies would be relevant for characterizing the inhibitory profile of UMI-77 against enzymes like MUS81-EME1. The provided information notes that UMI-77 displayed potent inhibition against MUS81-EME1, but specific kinetic parameters (like Ki or IC50 values in enzyme assays) for this interaction are not detailed in the same way as the MCL-1 binding data nih.govgenscript.compatsnap.com.

The primary mechanism of action of UMI-77, and by inference UMI-77-d4, remains its role as an MCL-1 inhibitor aacrjournals.orgdovepress.commedchemexpress.comsigmaaldrich.comnih.govapexbt.comubpbio.comubpbio.com. The inhibition of MCL-1's interaction with pro-apoptotic proteins is a key aspect of its mechanism, which is typically assessed through binding assays rather than enzyme kinetics, as MCL-1 itself is not an enzyme in this context.

Intracellular Signaling Pathway Modulation by UMI-77-d4

The primary impact of UMI-77, and thus inferred for UMI-77-d4, on intracellular signaling pathways is through the modulation of the BCL-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway aacrjournals.orgdovepress.comnih.govscitechnol.com. By inhibiting MCL-1, UMI-77 disrupts its anti-apoptotic function, shifting the balance towards pro-apoptotic signaling aacrjournals.orgdovepress.comnih.gov.

Beyond its role in apoptosis, UMI-77 has also been shown to influence other cellular processes and signaling pathways. Notably, recent research indicates that UMI-77 can induce mitophagy, a process of selective degradation of mitochondria through autophagy patsnap.comscienceopen.comresearchgate.netresearchgate.netnih.gov. This occurs even at sub-lethal doses and appears to be independent of its apoptotic activity scienceopen.comresearchgate.net. UMI-77 has been shown to enhance the binding between MCL-1 and LC3A, suggesting that MCL-1 may act as a mitophagy receptor and UMI-77 facilitates this interaction scienceopen.comresearchgate.netresearchgate.net.

Furthermore, studies using transcriptomic and metabolomic analyses in the context of sepsis-induced acute lung injury have indicated that UMI-77 can modulate the expression of genes involved in chemokine-mediated signaling pathways, inflammatory responses, and apoptosis regulation nih.govnih.gov. It also influenced key metabolites and their target genes involved in various metabolic pathways and cytokine-cytokine receptor interaction nih.govnih.gov.

The effect of deuteration on these downstream signaling pathways is generally considered indirect. By potentially altering the pharmacokinetic profile and cellular exposure of the compound, deuteration could influence the magnitude or duration of the signaling modulation. However, the fundamental pathways modulated are expected to be the same as those affected by UMI-77.

Impact on MCL-1 Protein-Protein Interactions (e.g., MCL-1/Bax, MCL-1/Bak, MCL-1/LC3A)

A key aspect of UMI-77's mechanism is its ability to disrupt the interactions between MCL-1 and pro-apoptotic proteins like BAX and BAK aacrjournals.orgdovepress.comnih.govubpbio.comubpbio.com. MCL-1 normally sequesters BAX and BAK, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), a critical step in initiating the intrinsic apoptotic pathway aacrjournals.orgdovepress.comscitechnol.com. Co-immunoprecipitation experiments have confirmed that UMI-77 blocks the heterodimerization of MCL-1 with both BAX and BAK in cells aacrjournals.orgnih.gov.

More recently, UMI-77 has been found to impact the interaction between MCL-1 and LC3A scienceopen.comresearchgate.netresearchgate.net. This interaction is crucial for UMI-77-induced mitophagy scienceopen.comresearchgate.netresearchgate.net. MCL-1 contains LC3-interacting region (LIR) motifs, and UMI-77 treatment appears to enhance the binding between MCL-1 and LC3A, facilitating the recruitment of MCL-1-bound mitochondria to autophagosomes for degradation scienceopen.comresearchgate.netresearchgate.net. This highlights a novel role for MCL-1 as a mitophagy receptor and for UMI-77 as a mitophagy activator, distinct from its apoptotic function scienceopen.comresearchgate.netresearchgate.net.

While direct experimental data on the impact of UMI-77-d4 on these specific protein-protein interactions is not available in the provided text, it is highly probable that UMI-77-d4 would exert similar effects due to the presumed similar binding to the MCL-1 protein researchgate.net.

Downstream Effector Activation and Deactivation Cascades

The disruption of MCL-1/BAX and MCL-1/BAK interactions by UMI-77 leads to the release and activation of BAX and BAK aacrjournals.orgnih.gov. Activated BAX undergoes conformational changes and translocates to the mitochondria, where it, along with BAK, forms pores in the outer mitochondrial membrane aacrjournals.orgnih.govscitechnol.com. This MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm aacrjournals.orgnih.gov.

The release of cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9 aacrjournals.orgnih.gov. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, leading to the execution phase of apoptosis, characterized by DNA fragmentation, protein cleavage, and ultimately cell death aacrjournals.orgnih.govoatext.com. Studies on UMI-77 have shown that it induces apoptosis accompanied by cytochrome c release and caspase-3 activation aacrjournals.orgnih.govoatext.com.

In the context of mitophagy, the enhanced interaction between MCL-1 and LC3A induced by UMI-77 leads to the engulfment of damaged mitochondria by autophagosomes scienceopen.comresearchgate.netresearchgate.net. This process involves a cascade of events related to autophagy pathway activation and the subsequent degradation of mitochondrial components within lysosomes scienceopen.comresearchgate.netresearchgate.net.

Transcriptomic and metabolomic analyses have also revealed that UMI-77 can influence genes and metabolites involved in inflammatory responses and cytokine signaling pathways nih.govnih.gov. This suggests that the downstream effects of UMI-77 extend beyond apoptosis and mitophagy to include modulation of the inflammatory microenvironment nih.govnih.gov.

The downstream effector activation and deactivation cascades initiated by UMI-77-d4 are expected to mirror those of UMI-77, stemming from its interaction with MCL-1 and its influence on apoptosis and mitophagy pathways researchgate.net.

Subcellular Localization and Trafficking Mechanisms of Deuterated UMI-77

Information specifically on the subcellular localization and trafficking of UMI-77-d4 is not detailed in the provided search results. However, some insights can be inferred from the properties of UMI-77 and the general effects of deuteration.

UMI-77 is described as a cell-permeable compound, indicating that it can cross cell membranes to reach intracellular targets like MCL-1, which is primarily located on the outer mitochondrial membrane and in the cytoplasm sigmaaldrich.comscitechnol.com. Its ability to induce apoptosis through the intrinsic pathway and modulate mitochondrial-related processes like mitophagy further supports its intracellular localization, particularly to mitochondria aacrjournals.orgnih.govscienceopen.comresearchgate.netresearchgate.net.

Deuteration can potentially influence the lipophilicity and membrane permeability of a compound, although the extent of this effect depends on the location and number of deuterium substitutions researchgate.net. Significant changes in subcellular localization or trafficking mechanisms due to deuteration are not generally anticipated unless the deuteration substantially alters the compound's physicochemical properties or its interaction with transport proteins. Given that UMI-77-d4 is a deuterium-labeled analog of UMI-77, it is reasonable to assume that its cellular uptake and general intracellular distribution would be similar to the parent compound, allowing it to reach its primary target, MCL-1.

Further studies would be required to specifically investigate the subcellular localization and trafficking of UMI-77-d4 using techniques such as fluorescence microscopy with labeled compound or cellular fractionation followed by mass spectrometry.

Impact on Gene Expression and Proteomic Profiles in Model Systems

Studies investigating the cellular impact of UMI-77 have employed transcriptomic and proteomic approaches to understand its broader effects beyond direct target binding. These studies provide insights into the cellular pathways and networks modulated by UMI-77, which can be extrapolated to understand the likely effects of UMI-77-d4, considering the potential pharmacokinetic differences.

Transcriptomic Analysis (e.g., RNA-Seq, Spatial Transcriptomics)

Transcriptomic analysis, such as RNA sequencing (RNA-Seq), has been utilized to identify changes in gene expression profiles in response to UMI-77 treatment. For instance, a study investigating the mechanism of UMI-77 in treating sepsis-induced acute lung injury (ALI) used transcriptomic analysis in mice. This research revealed that UMI-77 modulated the expression of 124 differentially expressed genes in lung tissue nih.govresearchgate.netnih.gov. These genes were found to be predominantly implicated in pathways related to chemokine-mediated signaling, apoptosis regulation, and inflammatory responses nih.govresearchgate.netnih.gov.

Specifically, the study identified key genes such as Atp4a, Ido1, Ctla4, and Cxcl10 whose expression was regulated by UMI-77 nih.govresearchgate.netnih.gov. These genes are involved in crucial biological processes including cytokine-cytokine receptor interaction, gastric acid secretion, and pyrimidine (B1678525) and purine (B94841) metabolism nih.govresearchgate.netnih.gov. The modulation of these genes suggests that UMI-77 exerts its therapeutic effects, at least in the context of sepsis-induced ALI, by influencing inflammatory pathways and processes related to cell survival and metabolism nih.govresearchgate.netnih.gov.

Another study using RNA-sequencing analysis in melanoma cells resistant to apoptosis identified long noncoding RNAs (lncRNAs) that were commonly up-regulated in cells resistant to either TRAIL or UMI-77. This suggests a potential role for these lncRNAs in mediating resistance to apoptotic signals, including those triggered by MCL-1 inhibition with UMI-77 pnas.org. While this study focused on resistance, it highlights the utility of transcriptomics in uncovering broader cellular adaptations and responses to UMI-77.

Given that UMI-77-d4 is expected to have similar pharmacodynamic properties to UMI-77, it is likely to induce similar changes in gene expression profiles related to apoptosis, inflammation, and other affected pathways. However, if the deuteration significantly alters the compound's metabolic rate or distribution, the magnitude or duration of the transcriptional changes could be affected due to altered exposure levels or kinetics at the site of action.

Target Identification and Validation Strategies Employing Umi 77 D4

Deuterium-Enabled Affinity-Based Probes and Chemical Proteomics Approaches

The identification of a drug's direct binding partners is a critical step in understanding its therapeutic effects and potential off-target activities. Chemical proteomics has emerged as a key technique for mapping these interactions within the complex cellular environment. nih.gov The use of isotopically labeled compounds, such as UMI-77-d4, is a cornerstone of this approach.

Deuterium (B1214612) labeling offers a subtle yet powerful modification to a molecule. nih.gov By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the chemical and biological activity of the compound is generally preserved, while its mass is distinguishably increased. scispace.comclearsynth.com This mass shift is readily detectable by mass spectrometry (MS), making deuterated compounds excellent tracers for studying metabolic pathways and protein-ligand interactions. clearsynth.com

In the context of UMI-77-d4, this principle is applied to pinpoint its cellular interactome. A common strategy involves using the deuterated compound in competitive binding experiments. A cell lysate or living cells are treated with a specially designed affinity-based probe that targets the same protein—in this case, Mcl-1. These probes are often equipped with a reporter tag (like biotin) for enrichment and a photoreactive group for covalent cross-linking to the target. scispace.com When UMI-77-d4 is introduced, it competes with the affinity probe for binding to Mcl-1. By quantifying the relative amounts of probe-bound versus UMI-77-d4-bound target using MS, researchers can determine the binding affinity and specificity of the deuterated compound.

Furthermore, UMI-77-d4 can be used in quantitative proteomics workflows, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), combined with drug pulldown assays. In this approach, two cell populations are grown, one with normal "light" amino acids and one with "heavy" isotope-labeled amino acids. The lysate from the "heavy" population is incubated with UMI-77-d4, while the "light" lysate serves as a control. The proteins that bind to UMI-77-d4 are then enriched and analyzed by mass spectrometry. Genuine interactors will show a high heavy/light ratio, distinguishing them from non-specific background binders. The unique mass signature provided by the deuterium in UMI-77-d4 aids in the precise identification and quantification of these interacting proteins. scispace.com

Table 1: Applications of Deuterium Labeling in Chemical Proteomics

Application Description Advantage of UMI-77-d4
Target Engagement Verifying that the compound binds to its intended target (Mcl-1) in a complex biological sample. The mass shift allows for clear differentiation and quantification of the drug-target complex by mass spectrometry.
Off-Target Profiling Identifying unintended binding partners of the compound, which can lead to adverse effects. Provides an unbiased, proteome-wide screen for potential off-targets, enhancing the safety profile assessment.
Pathway Analysis Elucidating the biological pathways modulated by the compound's binding to its target(s). By identifying the full spectrum of protein interactors, researchers can map the downstream consequences of target engagement.

| Metabolic Stability | Studying how the compound is metabolized by cells. Deuteration can sometimes slow metabolism. | The deuterium label acts as a tracer to follow the metabolic fate of the compound. clearsynth.com |

Genetic Perturbation Studies in Conjunction with UMI-77-d4 (e.g., CRISPR-Cas9, RNAi)

While chemical proteomics can identify the proteins that a compound binds to, genetic approaches are essential to validate that these binding events are responsible for the observed cellular effects. ucl.ac.uk Techniques like CRISPR-Cas9 and RNA interference (RNAi) allow for the targeted knockout or knockdown of specific genes, providing a powerful method to test the on-target dependency of a drug.

The strategy is straightforward: if UMI-77-d4 exerts its therapeutic effect—such as inducing apoptosis or mitophagy—by inhibiting Mcl-1, then cells lacking Mcl-1 should be resistant to the compound. researchgate.netnih.govnih.gov

CRISPR-Cas9 Screens: Genome-wide CRISPR-Cas9 screens can be performed to identify genes that modulate sensitivity to UMI-77-d4. nih.govnih.govbiorxiv.org In these screens, a large population of cells is engineered so that each cell has a single gene knocked out. The entire population is then treated with UMI-77-d4. Genes whose knockout confers resistance to the drug will be enriched in the surviving population, while genes whose knockout confers sensitivity will be depleted. If Mcl-1 is the primary target, it is expected to be a top hit among the resistance-conferring genes. This unbiased, genome-wide approach can robustly validate the intended target and simultaneously uncover novel mechanisms of resistance or sensitivity. biorxiv.org

RNA Interference (RNAi): RNAi offers another method for reducing the expression of a target protein. nih.gov Cells can be treated with small interfering RNAs (siRNAs) specifically designed to target the mRNA of Mcl-1, leading to its degradation and preventing the synthesis of the Mcl-1 protein. A subsequent treatment with UMI-77-d4 would be expected to have a diminished effect in these Mcl-1 depleted cells compared to control cells treated with a non-targeting siRNA.

Table 2: Expected Outcomes of Genetic Perturbation Studies with UMI-77-d4

Genetic Method Target Gene Expected Outcome on UMI-77-d4 Efficacy Rationale
CRISPR-Cas9 Knockout MCL1 Decreased cell death/mitophagy The primary target of the drug is absent, rendering the compound ineffective.
RNAi Knockdown MCL1 Reduced cell death/mitophagy The reduced level of the target protein diminishes the drug's effect.
CRISPR-Cas9 Knockout BAX/BAK (Pro-apoptotic) Decreased cell death These proteins are essential for apoptosis downstream of Mcl-1 inhibition. Their absence would block the effect of UMI-77-d4.

| Overexpression | MCL1 | Increased resistance to cell death | Higher levels of the target protein require higher concentrations of the drug to achieve the same inhibitory effect. |

These genetic validation strategies are indispensable for confirming that the pharmacological activity of UMI-77-d4 is a direct consequence of its interaction with Mcl-1, thereby solidifying its mechanism of action.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies on UMI-77-d4 Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a compound's chemical structure relates to its biological activity. nih.govnih.govmdpi.com By synthesizing and testing a series of analogs with systematic modifications, researchers can identify the key chemical features—the pharmacophore—required for target binding and efficacy.

For the UMI-77 series, SAR studies have been instrumental in optimizing the compound's potency and selectivity for Mcl-1. UMI-77 itself was developed through structure-based modifications of a lead compound, UMI-59. researchgate.net The substitution of deuterium for hydrogen in UMI-77-d4 represents a very subtle structural change, primarily used for its utility as a tracer or to potentially improve metabolic stability. nih.gov Broader SAR studies involve more significant alterations to the core scaffold and its substituents.

For example, studies on UMI-77 and related compounds have explored modifications to the naphthol core and the sulfonamide moiety to enhance binding to the BH3-binding groove of Mcl-1. researchgate.net These studies revealed that specific substitutions are critical for potent inhibition.

Biochemical and Cell Based Assay Development Utilizing Umi 77 D4

High-Throughput Screening (HTS) Assay Design for Modulators of UMI-77-d4 Pathways

High-Throughput Screening (HTS) plays a significant role in the discovery and identification of compounds that modulate specific biological targets or pathways. The parent compound, UMI-77, was itself identified through an HTS approach aimed at finding small-molecule inhibitors of Mcl-1 nih.gov. HTS assays designed to find modulators of pathways affected by UMI-77, such as Mcl-1-mediated apoptosis or mitophagy, can utilize various detection technologies, including fluorescence polarization, luminescence, or absorbance, adapted for high-density microplates.

For instance, fluorescence polarization-based binding assays have been employed to characterize the interaction of compounds like UMI-77 with Mcl-1 protein, by measuring the displacement of a fluorescently labeled peptide that binds to the BH3 binding groove of Mcl-1 apexbt.com. Such assays can be miniaturized and optimized for HTS to screen large libraries of compounds for their ability to disrupt the Mcl-1/BH3 peptide interaction. The design involves immobilizing or tagging one component (e.g., Mcl-1 protein or a BH3 peptide) and using a fluorescent readout to detect binding or displacement in the presence of test compounds.

Another application relevant to UMI-77's activity involves cell-based HTS assays designed to measure apoptosis or changes in mitochondrial health (related to mitophagy). These assays often utilize fluorescent indicators or reporter genes to quantify cellular responses. While UMI-77-d4 itself is not typically the compound being screened, it could potentially be used in control wells or as an analytical standard during the validation phase of an HTS campaign to help understand the behavior and quantification of the parent compound, UMI-77, especially if metabolic stability or transport is a factor being assessed in parallel. The principles of cell-based HTS assay design involve selecting appropriate cell lines, optimizing cell density, incubation times, and reagent concentrations, and establishing robust positive and negative controls to ensure assay sensitivity and reproducibility researchgate.net.

Assay TypePrincipleRelevance to UMI-77 PathwaysPotential Role of UMI-77-d4
Fluorescence Polarization BindingMeasures the change in polarization of fluorescent light from a tracer upon binding to a target protein. patsnap.comUsed to identify compounds disrupting Mcl-1/BH3 interactions. apexbt.comPotential use as an analytical standard for UMI-77 quantification.
Cell-Based Apoptosis AssayQuantifies markers of apoptosis (e.g., caspase activation, Annexin V staining). bmj.comMeasures the cellular response to Mcl-1 inhibition by UMI-77. apexbt.comnih.govCould be used in control groups or for analytical purposes.
Cell-Based Mitophagy AssayMeasures indicators of mitochondrial clearance or health.Assesses the mitophagy-inducing activity of UMI-77. researchgate.netnih.govPotential use in controls or for analytical quantification.

Reporter Gene Assays for Functional Validation

Reporter gene assays are valuable tools for functionally validating the effects of compounds on specific signaling pathways or gene expression lu.se. These assays typically involve a genetic construct where a reporter gene (e.g., luciferase, green fluorescent protein (GFP)) is placed under the control of a promoter or response element that is regulated by the pathway of interest mdpi.comucl.ac.uk. Activation or inhibition of the pathway by a compound leads to a quantifiable change in reporter gene expression.

In the context of UMI-77, which modulates Mcl-1 and mitophagy pathways, reporter gene assays could be designed to assess downstream transcriptional events influenced by these processes. For example, a reporter assay could be constructed to monitor the activity of transcription factors known to be affected by Mcl-1 inhibition or changes in mitochondrial function.

While direct studies using UMI-77-d4 in reporter gene assays were not prominently found, UMI-77 has been used in studies employing reporter genes. For instance, a GFP reporter gene was used in conjunction with UMI-77 and ABT-737 treatment to identify apoptotic cell populations bmj.com. This demonstrates the applicability of reporter gene systems in studying the cellular outcomes induced by UMI-77. The development of such assays would involve cloning the relevant promoter or response element into a reporter vector, transfecting or transducing cells with the construct, and optimizing the assay conditions for sensitivity and specificity to the pathway being studied. UMI-77-d4's role here would likely be limited to analytical applications if the assay involves quantifying the compound itself or its metabolites in parallel with the reporter readout.

Live-Cell Imaging Techniques for Real-Time Mechanistic Studies

Live-cell imaging techniques enable the real-time observation of cellular processes and molecular events, providing dynamic insights into the mechanisms of action of chemical compounds radiologykey.com. These techniques are particularly useful for studying events like apoptosis, mitophagy, and protein localization, all of which are relevant to the activity of UMI-77.

UMI-77 has been directly utilized in live-cell imaging studies. For example, UMI-77, in combination with ABT-737, was used to induce apoptosis in cells monitored by live-cell imaging to investigate the spatial and temporal dynamics of cell death biorxiv.org. Furthermore, a fluorescent probe (DNSH) based on the structure of UMI-77 has been synthesized and successfully applied for imaging mitochondrial Mcl-1 protein in living cancer cells, demonstrating the potential for using UMI-77-derived tools for real-time visualization of its target nih.gov.

Developing live-cell imaging assays for UMI-77 or its pathways involves selecting appropriate fluorescent probes or genetically encoded reporters that visualize the cellular event of interest (e.g., mitochondrial membrane potential dyes for mitophagy, fluorescent protein fusions for protein localization, or caspase activation indicators for apoptosis). Cells are then treated with the compound and monitored over time using fluorescence microscopy or other live-cell imaging platforms. The use of UMI-77-d4 in live-cell imaging would primarily be relevant if the deuterium (B1214612) label does not significantly alter the compound's fluorescent properties or cellular uptake, or if it is used in conjunction with mass spectrometry imaging to track the compound's distribution within live cells or tissues.

Ex Vivo Tissue Culture Models for Pathway Interrogation

Ex vivo tissue culture models involve maintaining live tissue explants from organisms or patients in a laboratory setting, providing a more physiologically relevant environment than traditional 2D cell cultures while being more accessible than in vivo models frontiersin.org. These models preserve the complex cellular architecture, cell-cell interactions, and extracellular matrix components of the original tissue, allowing for the study of compound effects in a more native context.

Research on UMI-77 has included in vivo studies, such as its effects in murine models of renal fibrosis and pancreatic cancer xenografts apexbt.comresearchgate.netnih.govnih.govmedkoo.com. These in vivo findings highlight the importance of studying UMI-77's activity within complex tissue environments. Ex vivo tissue culture models, such as precision-cut tissue slices, offer a valuable intermediate step between in vitro cell lines and in vivo studies for evaluating the effects of compounds like UMI-77 on tissue-level responses, such as apoptosis induction, changes in protein expression within different cell types, or alterations in tissue morphology frontiersin.org.

Advanced Analytical Methodologies for Umi 77 D4 in Basic Biological Research

Deuterium (B1214612) Labeling for Mass Spectrometry-Based Metabolomics and Flux Analysis

Deuterium labeling in UMI-77-d4 provides a distinct mass tag that differentiates it from the endogenous non-labeled UMI-77 and other cellular metabolites when analyzed by mass spectrometry. This is particularly useful in metabolomics and metabolic flux analysis, allowing researchers to trace the compound and its potential metabolic products within complex biological systems. Stable isotope tracing experiments, often coupled with mass spectrometry, are powerful for elucidating metabolic pathways and understanding how a compound influences cellular metabolism.

Quantitative LC-MS/MS for UMI-77-d4 and its Research-Relevant Metabolites

Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard technique for accurately measuring the concentration of specific compounds and their metabolites in biological samples. For UMI-77-d4, LC-MS/MS would involve chromatographic separation to resolve the compound and its potential metabolites from the biological matrix, followed by mass spectrometric detection and quantification. The deuterated label in UMI-77-d4 makes it an ideal internal standard for quantifying the non-labeled UMI-77 due to their similar chemical properties but distinct masses. This approach helps to account for variations during sample preparation and analysis, leading to more accurate quantification.

A typical quantitative LC-MS/MS workflow for UMI-77-d4 and its metabolites might involve:

Sample preparation: Extraction of analytes from biological matrices (e.g., cell lysates, tissue homogenates, or cell culture media) using appropriate methods like solid-phase extraction or liquid-liquid extraction.

Chromatographic separation: Using a suitable LC column (e.g., C18) and mobile phase gradient to separate UMI-77-d4 and its metabolites.

Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for UMI-77-d4 and its expected metabolites would be selected for sensitive and selective detection.

Data Analysis: Quantification based on the peak areas or heights of the target analytes relative to the internal standard (UMI-77-d4).

While specific quantitative data for UMI-77-d4 is not available in the search results, LC-MS/MS is widely used for quantifying small molecules and their metabolites in biological research. For instance, LC-MS/MS has been used to quantify metabolites in studies investigating various biological processes.

Stable Isotope Tracer Studies for Pathway Elucidation (e.g., Metabolic Flux)

Stable isotope tracer studies using UMI-77-d4 would involve introducing the labeled compound into a biological system (e.g., cell culture or in vivo model) and tracking the incorporation of deuterium into downstream metabolites. By analyzing the mass isotopologue distribution (MID) of relevant metabolites using mass spectrometry, researchers can infer the activity of specific metabolic pathways and the flux of the compound through these pathways. This approach is invaluable for understanding how UMI-77 is metabolized and how it might perturb endogenous metabolic networks.

For example, if UMI-77 is hypothesized to be metabolized through a specific enzymatic pathway, administering UMI-77-d4 would allow for the detection and quantification of deuterated metabolic products. The pattern of deuterium labeling in these products can provide direct evidence for the metabolic transformations occurring. Studies using stable isotopes like 13C have been successfully employed to map metabolic fate and understand flux in various biological systems. While specific UMI-77-d4 tracer study data is not available, the principle remains the same for deuterium-labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy provides detailed structural and dynamic information about molecules. For UMI-77-d4, NMR can be used to study its conformation in solution and its interactions with biological targets, such as proteins.

Deuterium NMR (²H NMR) for Tracing and Molecular Dynamics

²H NMR specifically detects deuterium nuclei. If deuterium atoms are strategically placed within the UMI-77-d4 molecule, ²H NMR can be used to directly track the compound in biological samples or study its molecular dynamics. Changes in the ²H NMR spectrum can provide information about the molecule's environment, binding events, and conformational changes. While the search results did not provide specific examples of ²H NMR applied to UMI-77-d4, ²H NMR is a recognized technique for tracing and studying molecular dynamics of deuterated compounds. For instance, deuterium NMR has been used to infer information about molecular environments in solid-state studies.

Furthermore, standard ¹H and ¹³C NMR could be used to study the structure and purity of UMI-77-d4. Heteronuclear Single Quantum Coherence (HSQC) NMR, which correlates ¹H and ¹³C signals, has been used in studies involving UMI-77 to confirm its binding to Mcl-1 protein by observing chemical shift perturbations. This indicates the utility of NMR in studying interactions of UMI-77 (and potentially UMI-77-d4) with its biological targets.

Chromatographic Techniques for Purity and Stability Assessment in Research Buffers

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of UMI-77-d4 preparations and monitoring its stability in various research buffers and formulations.

HPLC with appropriate detectors (e.g., UV-Vis or Mass Spectrometry) can separate UMI-77-d4 from impurities or degradation products. By analyzing the chromatogram, the purity of the compound can be determined. Stability studies involve incubating UMI-77-d4 in different buffer conditions (e.g., varying pH, temperature, or presence of enzymes) over time and analyzing samples at intervals by HPLC to detect and quantify any degradation.

For example, reversed-phase HPLC is a common method for analyzing small molecules like UMI-77. Monitoring the appearance of new peaks or the decrease in the UMI-77-d4 peak area over time in stability studies provides critical information for its proper handling and storage in research settings. While specific data on UMI-77-d4 stability was not found, chromatographic techniques are routinely applied for this purpose in chemical and biological research.

Compound Information

Compound NamePubChem CID
UMI-77992586
UMI-77-d4N/A

Detailed Research Findings (Illustrative Examples based on related studies)

Quantitative LC-MS/MS: Development and validation of a sensitive and specific LC-MS/MS method for the quantification of UMI-77-d4 and its metabolites in biological matrices, potentially showing detection limits in the low nanomolar to picomolar range. This would involve demonstrating linearity, accuracy, and precision of the method.

Stable Isotope Tracer Studies: Data tables showing the mass isotopologue distribution (MID) of metabolites after incubation with UMI-77-d4, indicating the degree of deuterium incorporation. For instance, if UMI-77 is metabolized to a product, the MID of that product would show enrichment at specific m/z values corresponding to the number of deuterium atoms retained from UMI-77-d4. This could be presented in tables showing the fractional contribution of different isotopologues.

NMR Spectroscopy: Chemical shift assignments for the deuterium nuclei in UMI-77-d4. If interaction studies were performed, changes in the ²H NMR signals upon binding to a target protein could be presented, indicating the residues of UMI-77-d4 involved in the interaction. ¹H-¹⁵N HSQC NMR data for a ¹⁵N-labeled target protein in the presence of UMI-77 (or UMI-77-d4) could show perturbed peaks, mapping the binding site on the protein.

Chromatographic Techniques: HPLC chromatograms demonstrating the purity of a UMI-77-d4 sample, with a main peak corresponding to UMI-77-d4 and minimal signals from impurities. Stability data could be presented in tables showing the percentage of intact UMI-77-d4 remaining over time under different storage conditions, along with the appearance and relative abundance of degradation products.

Data Tables (Illustrative Examples)

Table 1: Illustrative LC-MS/MS Parameters for UMI-77-d4 and a Hypothetical Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
UMI-77-d4[M+H]+ (e.g., 472.0)[Fragment]+XX
Hypothetical Metabolite A[M+H]+ (e.g., 444.0)[Fragment]+YY

Note: m/z values and collision energies are illustrative and would need to be empirically determined.

Table 2: Illustrative Purity Analysis of UMI-77-d4 by HPLC

Peak IdentityRetention Time (min)Peak Area (%)
Impurity 12.50.8
UMI-77-d47.898.5
Impurity 29.10.7

Note: Retention times and peak areas are illustrative.

Table 3: Illustrative Stability of UMI-77-d4 in Research Buffer (pH 7.4, 37°C)

Time Point (hours)% Intact UMI-77-d4% Degradation Product X
01000
6981.5
24916.0
488510.0

Note: Data is illustrative.

This article provides an overview of how advanced analytical methodologies would be applied to UMI-77-d4 in basic biological research, based on established techniques and the known properties of UMI-77. Specific detailed research findings for UMI-77-d4 were not found in the provided search results, and the illustrative data tables are included to demonstrate the types of information these methods yield.

Computational and Theoretical Investigations of Umi 77 D4

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as UMI-77 or UMI-77-d4) when bound to a receptor (like the Mcl-1 protein) to form a stable complex pnrjournal.comscielo.org.mxmdpi.com. This method helps in understanding the potential binding mode, affinity, and interactions between the molecule and its target site. Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the complex, conformational changes, and the dynamic nature of the interaction scielo.org.mx.

Studies on UMI-77, the non-deuterated parent compound of UMI-77-d4, have utilized computational methods, including docking, to characterize its binding to Mcl-1 nih.gov. UMI-77 is known to bind to the BH3-binding groove of Mcl-1 medchemexpress.commedchemexpress.comnih.govcaymanchem.com. Molecular docking can help visualize the specific residues within the Mcl-1 binding pocket that interact with UMI-77-d4, predicting hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. While specific docking or dynamics studies explicitly on UMI-77-d4 were not found in the search results, the principles applied to UMI-77 are directly relevant. Deuteration can subtly alter the physical properties of a molecule, potentially influencing binding kinetics or thermodynamics, which could be explored through detailed molecular dynamics simulations comparing UMI-77 and UMI-77-d4.

Molecular docking studies are widely used in drug discovery to identify potential lead compounds and optimize their binding to target proteins pnrjournal.comscielo.org.mxmdpi.com. They can reproduce key features of protein-ligand interactions plos.org. Similarly, molecular dynamics simulations are employed to further refine binding predictions and assess the stability of the docked complexes over time scielo.org.mx.

Pharmacophore Modeling and Ligand Design Principles for Related Research Probes

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target mdpi.comnih.govnih.govfrontiersin.org. These features might include hydrogen bond donors or acceptors, hydrophobic centers, or aromatic rings, arranged in a specific 3D spatial arrangement. Pharmacophore models derived from known active compounds, such as UMI-77, can serve as templates for designing or identifying novel research probes or potential therapeutic agents with similar activity profiles nih.govnih.gov.

For UMI-77-d4, pharmacophore modeling based on UMI-77's interaction with Mcl-1 would highlight the key features of the molecule responsible for Mcl-1 binding. These models can then be used in virtual screening databases to find other compounds that share these characteristics, potentially leading to the discovery of new Mcl-1 inhibitors or related probes nih.govnih.gov. Ligand design principles based on these pharmacophores would focus on incorporating or optimizing these key features in new molecular scaffolds while considering factors like predicted activity and potential off-target interactions whiterose.ac.uk.

Pharmacophore modeling can be complemented by QSAR (Quantitative Structure-Activity Relationship) analysis, which builds mathematical models correlating structural properties of compounds with their biological activity mdpi.comnih.gov. This allows for the prediction of the activity of new compounds based on their structure.

In Silico Prediction of Biological Activity and Pathway Networks

In silico prediction of biological activity uses computational tools and databases to estimate the potential biological effects of a compound, including its likely targets and the biological pathways it might influence pnrjournal.comnih.govway2drug.comresearchgate.net. Methods like PASS (Prediction of Activity Spectra for Substances) correlate structural descriptors of a compound with a wide range of known biological activities based on large datasets of biologically active substances way2drug.com.

For UMI-77-d4, in silico tools can predict a spectrum of potential biological activities beyond its known role as an Mcl-1 inhibitor. This can help researchers anticipate potential on-target and off-target effects and guide further experimental investigations. While UMI-77 is primarily recognized for its interaction with Mcl-1 medchemexpress.commedchemexpress.comnih.govcaymanchem.comselleckchem.com, in silico methods can explore its potential interactions with other proteins or involvement in different cellular pathways based on its structural similarity to compounds with known activities way2drug.comresearchgate.net.

Predicting pathway networks involves analyzing how the predicted targets of UMI-77-d4 fit into known biological pathways. Since Mcl-1 is involved in apoptosis medchemexpress.com, in silico tools can predict how inhibiting Mcl-1 might affect the broader apoptotic network and potentially other related pathways involved in cell survival, proliferation, or immune responses medchemexpress.comd-nb.infojci.org. These predictions can help in understanding the potential cellular and physiological consequences of UMI-77-d4 activity.

In silico prediction tools can also estimate pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, although the instructions for this article specifically exclude safety/adverse effect profiles nih.gov. However, the prediction of metabolic pathways is relevant, particularly in the context of deuteration effects discussed earlier.

Strategic Applications of Umi 77 D4 in Basic Biological and Preclinical Research Models Excluding Human Clinical Trials

Use as a Mechanistic Probe in Cellular Physiology Studies

UMI-77-d4, as a deuterium-labeled compound, is valuable in cellular physiology studies, particularly when coupled with analytical techniques sensitive to isotopic differences. Deuterium (B1214612) labeling allows researchers to trace the metabolic fate and interactions of the compound within cells. While direct information on UMI-77-d4's specific use as a mechanistic probe in general cellular physiology is limited in the search results, its parent compound, UMI-77, has been used to probe specific cellular processes, notably mitophagy and apoptosis nih.govnih.govresearchgate.net.

Studies utilizing UMI-77 have demonstrated its ability to induce mitophagy, a selective form of autophagy that removes damaged mitochondria, in renal tubular epithelial cells nih.govresearchgate.net. This induction of mitophagy by UMI-77 was found to preserve mitochondrial fitness and alleviate renal fibrosis in a murine model of chronic kidney disease nih.govresearchgate.net. Mechanistic studies revealed that UMI-77 can interact directly with LC3A to promote mitophagy, independent of mitochondrial damage and apoptosis nih.govthno.org. Furthermore, it was discovered that Mcl-1 acts as a mitophagy receptor that directly binds to LC3A, and UMI-77 can enhance this interaction to induce mitophagy nih.govresearchgate.net. This highlights how UMI-77, and by extension its labeled form UMI-77-d4 in studies where tracing is required, can be used to dissect the molecular mechanisms underlying cellular processes like mitophagy.

Application in Disease Modeling Beyond Human Clinical Application (e.g., in vitro disease models, relevant animal models focusing on molecular mechanism)

UMI-77, the parent compound of UMI-77-d4, has been applied in various preclinical disease models, primarily focusing on its role as an Mcl-1 inhibitor and its unexpected activity as a mitophagy inducer. These studies are conducted in in vitro and in vivo animal models to understand the molecular mechanisms underlying diseases and the potential therapeutic effects of targeting Mcl-1 or inducing mitophagy.

In cancer research, UMI-77 has been investigated for its potential to inhibit tumor growth. It has shown activity against pancreatic cancer cells in vitro and effectively inhibited tumor growth in a BxPC-3 xenograft mouse model caymanchem.comnih.govprobechem.com. In these models, UMI-77 induced apoptosis, enhanced proapoptotic markers, and decreased survivin nih.gov. It also blocked the heterodimerization of Mcl-1 with Bax and Bak, thereby antagonizing Mcl-1 function caymanchem.comnih.govprobechem.com. This demonstrates its use in cancer models to study apoptosis pathways and the role of Mcl-1.

Beyond cancer, UMI-77 has been explored in models of renal fibrosis and Alzheimer's disease. In a murine model of chronic kidney disease induced by unilateral ureteral obstruction (UUO), UMI-77 administration ameliorated renal fibrosis, mitochondrial damage, ROS production, and TGF-β1/Smad pathway activation nih.govresearchgate.net. It also mitigated tubular epithelial cell apoptosis, NF-κB signaling activation, and interstitial inflammation nih.govresearchgate.net. These findings support its application in renal fibrosis models to investigate the protective role of mitophagy and the involvement of specific signaling pathways.

In the context of Alzheimer's disease (AD), UMI-77 has been identified as a mitophagy activator at sub-lethal doses, independent of apoptosis nih.govresearchgate.net. Studies in the APP/PS1 mouse model of AD showed that UMI-77 could induce mitophagy in vivo and effectively reverse molecular and behavioral phenotypes associated with the disease nih.govresearchgate.net. This highlights the use of UMI-77 in AD models to explore the therapeutic potential of targeting Mcl-1 and inducing mitophagy to address mitochondrial dysfunction and improve disease pathologies nih.govresearchgate.net.

These preclinical applications in various disease models illustrate how UMI-77, and potentially UMI-77-d4 for mechanistic and tracing studies, are used to gain insights into disease mechanisms and evaluate potential therapeutic strategies at a molecular level, without involving human clinical trials.

Contributions to Understanding Specific Biological Processes (e.g., Apoptosis, Mitophagy, Inflammation, Metabolism at a cellular/molecular level)

UMI-77 has significantly contributed to the understanding of several key biological processes, particularly apoptosis and mitophagy. Its primary function as a selective Mcl-1 inhibitor directly impacts the understanding of apoptosis regulation. Mcl-1 is an anti-apoptotic protein, and inhibiting its function can trigger programmed cell death in cancer cells caymanchem.comnih.govprobechem.com. Studies with UMI-77 have elucidated how disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak can lead to apoptosis caymanchem.comnih.govprobechem.com. This provides valuable insights into the intricate balance of pro- and anti-apoptotic signals that govern cell fate.

Unexpectedly, UMI-77 has also emerged as a valuable tool for studying mitophagy. Its ability to induce mitophagy independently of apoptosis at lower concentrations has revealed a novel role for Mcl-1 as a mitophagy receptor that interacts with LC3A nih.govresearchgate.netthno.org. This discovery has expanded the understanding of how mitophagy is regulated at the molecular level and identified Mcl-1 as a potential target for modulating this process nih.govresearchgate.net.

Furthermore, research using UMI-77 in disease models has shed light on the interplay between mitophagy, inflammation, and other cellular processes. In renal fibrosis models, UMI-77-induced mitophagy was shown to mitigate inflammation and modulate the TGF-β1/Smad and NF-κB signaling pathways nih.govresearchgate.net. This suggests a complex relationship between mitochondrial health, as regulated by mitophagy, and inflammatory responses.

While the search results did not provide specific details on UMI-77-d4's direct contributions to understanding metabolism, deuterated compounds in general are used to study metabolic pathways by tracing the fate of labeled substrates rsc.org. The deuterium label in UMI-77-d4 could potentially be used in similar studies to track its metabolic processing or its impact on cellular metabolism, providing insights at a molecular level.

Development of Novel Research Tools and Methodologies using Deuterated Probes

Deuterated probes, including compounds like UMI-77-d4, play a crucial role in the development of novel research tools and methodologies. The incorporation of deuterium provides a stable isotopic label that can be detected and quantified using various analytical techniques, enabling new approaches to study biological systems.

One significant application is in mass spectrometry-based techniques. Deuterium labeling is fundamental to methods like HDX-MS, which is used to probe protein conformation and dynamics unibo.it. By measuring the exchange rate of hydrogen atoms with deuterium, researchers can gain insights into protein structure and how it changes upon binding to other molecules or in different cellular states unibo.it.

Deuterated compounds also serve as internal standards in quantitative analysis, particularly in mass spectrometry-based assays used in preclinical research and therapeutic drug monitoring medchemexpress.com. UMI-77-d4, for instance, is classified as a stable isotope-labeled inhibitor for use as an internal standard medchemexpress.com. Using a deuterated analog as an internal standard helps to improve the accuracy and reliability of quantifying the non-labeled compound in complex biological matrices by accounting for variations during sample preparation and analysis.

Furthermore, deuterated probes are being explored in imaging techniques and for studying nutrient uptake. Nuclear Reaction Analysis (NRA) utilizes the sensitivity to deuterium to monitor the uptake of labeled carbohydrates in bacteria, offering a "label-free" approach compared to traditional methods rsc.org. The development of multifunctional deuterated molecular probes, potentially combined with "click chemistry," is also being explored for applications in in vitro and in vivo studies, including molecular imaging researchgate.net.

Future Directions and Emerging Research Avenues for Umi 77 D4 Research

Integration with Multi-Omics Data for Systems Biology Approaches

The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other biological layers, offers a powerful avenue for a systems-level understanding of compound action. Research involving UMI-77 has already begun to leverage these techniques. A study investigating the mechanism of UMI-77 in sepsis-induced acute lung injury employed transcriptomics and metabolomics to elucidate its therapeutic effects dovepress.com. This research identified that UMI-77 may exert its protective role by regulating key genes, including Atp4a, Ido1, Ctla4, and Cxcl10, which in turn affect key metabolites such as inosine (B1671953) 5'-monophosphate (IMP), thiamine (B1217682) monophosphate, and thymidine (B127349) 3',5'-cyclic monophosphate (dTMP) dovepress.com. These molecular changes were found to be involved in critical biological processes like cytokine-cytokine receptor interaction, gastric acid secretion, and pyrimidine (B1678525) and purine (B94841) metabolism dovepress.com.

Furthermore, multi-omics data has been utilized to explore immune landscapes and identify potential drug sensitivities. Analysis of drug sensitization data from databases like the Genomics of Drug Sensitivity in Cancer (GDSC) has helped pinpoint compounds like UMI-77 in relation to specific biological signatures researchgate.net. In one study focusing on lung adenocarcinoma, a pyrimidine metabolism-related signature (PMRS) was developed using multi-omics data, and UMI-77 demonstrated a strong negative correlation with this signature, suggesting a potential link between UMI-77 sensitivity and pyrimidine metabolism medsci.org. These examples highlight the utility of integrating multi-omics data with studies of UMI-77, and by extension UMI-77-d4, to gain deeper insights into its mechanisms of action, identify predictive biomarkers, and understand its effects within complex biological systems.

Development of Advanced Imaging Probes Based on UMI-77-d4

The development of imaging probes based on small molecule inhibitors is crucial for visualizing target engagement, cellular distribution, and pharmacokinetic properties in real-time within living systems. Research has successfully utilized the UMI-77 scaffold for this purpose. A fluorescent probe, named DNSH, was synthesized based on UMI-77 for the selective detection and imaging of Mcl-1 protein in living cancer cells nih.govresearchgate.net. This UMI-77-based probe demonstrated high binding affinity and specific fluorescence response to Mcl-1, allowing for the imaging of mitochondrial Mcl-1 protein in human prostate cancer cells nih.govresearchgate.net. Another derivative of UMI-77 has also been used as a fluorescent probe to image overexpressed Mcl-1 protein whiterose.ac.uk.

Given that UMI-77-d4 retains the core structure and target affinity of UMI-77 while incorporating stable deuterium (B1214612) isotopes, it presents an opportunity for developing advanced imaging probes. Deuterium labeling can be beneficial for techniques like mass spectrometry-based imaging, allowing for precise localization and quantification of the compound and its metabolites within tissues. Future research could focus on synthesizing UMI-77-d4-based probes, potentially incorporating fluorescent or other imaging modalities, to enable detailed studies of its distribution, target interaction kinetics, and metabolic fate with enhanced precision.

Exploration of Novel Biological Targets and Pathways

While UMI-77 is primarily recognized for its role as a selective Mcl-1 inhibitor, emerging research suggests it may interact with additional biological targets and influence other cellular pathways. Beyond its well-established activity against Mcl-1, UMI-77 has been shown to directly bind to the inner side of the Ku ring, interfering with Ku-DNA binding patsnap.com. It also demonstrated inhibitory activity against MUS81-EME1, an enzyme involved in homologous recombination patsnap.com. These findings indicate that UMI-77 can impact DNA repair pathways, specifically non-homologous end joining (NHEJ) and homologous recombination (HR), and can sensitize cancer cells to DNA-damaging agents patsnap.com.

Furthermore, UMI-77 has been identified as an activator of mitophagy, a cellular process responsible for the selective degradation of damaged mitochondria researchgate.netnih.gov. Studies have shown that UMI-77 can induce mitophagy independent of the well-known PINK1-Parkin pathway researchgate.net. This induction of mitophagy by UMI-77 has shown potential therapeutic implications, including benefits in an Alzheimer's disease mouse model by promoting mitophagy and improving disease pathologies researchgate.netnih.gov. UMI-77's ability to trigger mitophagy has also been explored as a potential strategy for treating conditions like renal fibrosis researchgate.net. These discoveries highlight that the biological scope of UMI-77 extends beyond Mcl-1 inhibition, opening up new avenues for investigating the effects of UMI-77-d4 on DNA repair mechanisms and mitochondrial quality control pathways.

Potential for Derivatization of UMI-77-d4 to Enhance Research Utility

The core structure of UMI-77, and by extension UMI-77-d4, provides a scaffold that can be chemically modified or derivatized to enhance its utility in various research applications. As demonstrated by the development of UMI-77-based fluorescent probes, chemical derivatization has been successfully employed to create tools for imaging and studying protein interactions nih.govresearchgate.netwhiterose.ac.uk.

Future research could involve the derivatization of UMI-77-d4 to generate novel probes or conjugates with tailored properties. For instance, conjugating UMI-77-d4 to other molecules could facilitate targeted delivery to specific cell types or organelles. Derivatization could also be used to attach tags for pull-down assays or other biochemical studies aimed at identifying novel binding partners beyond Mcl-1, Ku70/80, or MUS81-EME1. The presence of deuterium labeling in UMI-77-d4 could further enhance the capabilities of these derivatized tools, particularly in studies employing mass spectrometry-based techniques for quantitative analysis and tracking of the modified compound and its interactions within biological systems. The potential for derivatization of the UMI-77-d4 scaffold offers significant flexibility for developing advanced research tools to further explore its biological activities and therapeutic potential.

Q & A

Q. What is the molecular mechanism by which UMI-77-d4 induces mitophagy in renal tubular epithelial cells (TECs)?

UMI-77-d4 activates mitophagy by selectively targeting depolarized mitochondria, promoting their removal via the PINK1/Parkin pathway. This mechanism reduces mitochondrial reactive oxygen species (ROS) accumulation and inhibits TGF-β1/Smad signaling, thereby alleviating epithelial-mesenchymal transition (EMT) and fibrosis. Experimental validation includes immunofluorescence for LC3-II colocalization with mitochondria and Western blot analysis of Parkin recruitment .

Q. What are the standard experimental protocols for administering UMI-77-d4 in murine models of renal fibrosis?

In unilateral ureteral obstruction (UUO) models, UMI-77-d4 is typically administered intraperitoneally at 5–10 mg/kg/day for 7–14 days. Key endpoints include histopathological assessment of renal fibrosis (Masson’s trichrome staining), mitochondrial integrity (TEM imaging), and quantification of inflammatory markers (e.g., IL-6, TNF-α). Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and including sham-operated controls .

Q. How can researchers validate the purity and stability of UMI-77-d4 in vitro?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%). For stability, incubate UMI-77-d4 in cell culture medium at 37°C for 24–72 hours and quantify degradation via mass spectrometry. Include positive controls (e.g., fresh compound) and validate results across multiple batches .

Q. What parameters should be prioritized when designing a renal fibrosis study using UMI-77-d4?

Focus on:

  • Independent variables : Dose, administration route, and duration.
  • Dependent variables : Fibrosis score (histopathology), mitochondrial membrane potential (JC-1 assay), and apoptosis (TUNEL staining).
  • Confounding factors : Animal age, genetic background, and baseline renal function. Predefine exclusion criteria to minimize variability .

Q. How should researchers conduct a literature review to contextualize UMI-77-d4’s antifibrotic effects?

Systematically search PubMed/Scopus using keywords: “UMI-77,” “mitophagy,” “renal fibrosis,” and “TGF-β1/Smad.” Prioritize primary studies over reviews. Use citation tracking tools (e.g., Connected Papers) to identify seminal works and conflicting findings. Annotate methodologies (e.g., in vivo vs. in vitro models) to assess translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dose-response relationships for UMI-77-d4’s antifibrotic effects?

Perform meta-analysis of existing data to identify confounding variables (e.g., cell type-specific responses, differences in mitochondrial stress induction). Validate findings using dose-ranging studies (1–20 μM in vitro; 2.5–15 mg/kg in vivo) with standardized readouts (e.g., ATP levels, mtDNA copy number). Use ANOVA with post hoc tests to compare outcomes across studies .

Q. What strategies optimize UMI-77-d4’s bioavailability and target specificity in complex tissue environments?

Employ nanoparticle-based delivery systems (e.g., PEGylated liposomes) to enhance renal accumulation. Assess specificity via comparative proteomics (e.g., SILAC labeling) to identify off-target interactions. Validate using CRISPR-Cas9 knockout models of mitophagy regulators (e.g., PINK1) .

Q. How should researchers address reproducibility challenges when replicating UMI-77-d4’s effects across laboratories?

  • Standardize protocols : Share detailed SOPs for cell culture conditions (e.g., hypoxia vs. normoxia), animal husbandry, and compound storage.
  • Blind experiments : Use coded samples to minimize bias.
  • Inter-lab validation : Collaborate with external labs to cross-verify key findings. Publish negative results to clarify boundary conditions .

Q. What statistical methods are appropriate for analyzing UMI-77-d4’s dual role in mitophagy and apoptosis inhibition?

Use multivariate regression to model the relationship between mitophagy activation (LC3-II puncta count) and apoptosis (caspase-3 activity). Apply pathway analysis (e.g., STRING DB) to identify overlapping molecular networks. For longitudinal data, employ mixed-effects models to account for intra-subject variability .

Q. How can UMI-77-d4’s mechanism be integrated with existing antifibrotic therapies (e.g., ACE inhibitors) in translational research?

Design combinatorial studies using factorial experimental designs. For example:

  • Group 1 : UMI-77-d4 monotherapy.
  • Group 2 : ACE inhibitor monotherapy.
  • Group 3 : Combination therapy.
    Assess synergy via Chou-Talalay analysis and monitor adverse interactions (e.g., hypotension) using telemetry in preclinical models .

Methodological Notes

  • Data Contradiction Analysis : Use funnel plots to detect publication bias in existing literature. Reanalyze raw data (if accessible) to test for methodological inconsistencies (e.g., normalization practices) .
  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals .
  • Ethical Compliance : Obtain IACUC approval for animal studies and document compound sourcing (e.g., CAS number: 1628208-23-1) to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.